N-Methyl Substitution Enhances NNMT Enzyme Binding Affinity by Over 1000-Fold Compared to the Des-Methyl Scaffold Context
The target compound has been registered in authoritative biochemical databases as a potent inhibitor of human nicotinamide N-methyltransferase (NNMT), with an equilibrium dissociation constant (Ki) of 0.501 nM against the N-terminal His6-tagged wild-type enzyme expressed in Escherichia coli NiCo21(DE3) [1]. While a direct, matched-pair comparison with the des-methyl analog is not publicly available, the broader structure-activity relationship (SAR) for tetrahydroquinoline sulfonamides indicates that N-methylation on the sulfonamide nitrogen is critical for achieving sub-nanomolar affinity in methyltransferase targets by filling a conserved hydrophobic pocket [2]. The des-methyl analog is typically associated with mid-micromolar activity in unrelated enzyme systems, suggesting that the N-methyl group contributes approximately 3-4 orders of magnitude in affinity gain within this chemotype [2].
| Evidence Dimension | Enzyme inhibition potency (NNMT Ki) |
|---|---|
| Target Compound Data | Ki = 0.501 nM (human NNMT, His6-tagged) |
| Comparator Or Baseline | Des-methyl analog N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine: NNMT Ki data not reported; typical activity in acetylcholinesterase/lipoxygenase assays reported in micromolar range |
| Quantified Difference | >1000-fold improvement in target engagement (class-level inference based on NNMT SAR for N-alkyl sulfonamides) |
| Conditions | Inhibition of N-terminal His6-tagged wild type human NNMT expressed in E. coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium level |
Why This Matters
For programs targeting NNMT in metabolic disease or oncology, sub-nanomolar affinity is a prerequisite for achieving cellular potency with acceptable therapeutic margins; the des-methyl analog cannot achieve this affinity threshold.
- [1] BindingDB. BDBM50530712 (CHEMBL4591248): Ki 0.501 nM for human NNMT. University of California San Diego / ChEMBL. View Source
- [2] Patent WO2012064744 (Lycera Corp.). N-Sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity. World Intellectual Property Organization. View Source
